molecular formula C9H14N4O2 B2357423 (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide CAS No. 2031242-54-1

(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide

Cat. No.: B2357423
CAS No.: 2031242-54-1
M. Wt: 210.237
InChI Key: HTSOHAFZKGZSQA-HTQZYQBOSA-N
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Description

(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide is a synthetic organic compound that features an oxolane ring substituted with an imidazole group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and appropriate electrophiles.

    Introduction of the Imidazole Group: The imidazole group can be introduced via nucleophilic substitution reactions using imidazole and suitable leaving groups.

    Formation of the Carbohydrazide Moiety: The carbohydrazide group can be synthesized by reacting hydrazine with carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with enzymes and receptors can provide insights into biological processes.

Medicine

In medicinal chemistry, this compound may be studied for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-(Pyridylmethyl)oxolane-2-carbohydrazide: Similar structure with a pyridine ring instead of an imidazole ring.

    (2R,3R)-3-(Benzyl)oxolane-2-carbohydrazide: Features a benzyl group instead of an imidazole group.

    (2R,3R)-3-(Thiazolylmethyl)oxolane-2-carbohydrazide: Contains a thiazole ring instead of an imidazole ring.

Uniqueness

(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making this compound versatile in various applications.

Properties

IUPAC Name

(2R,3R)-3-(imidazol-1-ylmethyl)oxolane-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c10-12-9(14)8-7(1-4-15-8)5-13-3-2-11-6-13/h2-3,6-8H,1,4-5,10H2,(H,12,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSOHAFZKGZSQA-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CN2C=CN=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H]1CN2C=CN=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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